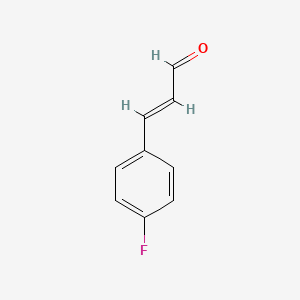

4-Fluorocinnamaldehyde

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 4-Fluorocinnamaldehyde is a valuable precursor for creating a diverse array of complex organic molecules. chemimpex.comchemicalbook.com Its aldehyde functional group and the conjugated double bond readily participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions. chemimpex.com The fluorine substitution enhances its utility, often improving the metabolic stability and binding affinity of resulting pharmaceutical compounds. chemimpex.com This has led to its extensive use in the synthesis of potential anti-cancer and anti-inflammatory agents. chemimpex.com

The compound's role in medicinal chemistry is particularly noteworthy. It is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com For instance, it has been instrumental in developing novel urease inhibitors, which are relevant for treating conditions like stomach ulcers and kidney stones caused by the urease enzyme. researchgate.netnih.gov Furthermore, derivatives of this compound have shown promise as antibiofilm and anthelmintic agents, addressing the critical need for new treatments against drug-resistant fungal infections and parasitic worms. nih.gov

Overview of Key Research Trajectories Involving this compound

Current research involving this compound is progressing along several key trajectories:

Development of Novel Therapeutic Agents: A primary focus is the synthesis of new drug candidates. Researchers are actively designing and synthesizing derivatives of this compound to explore their potential as urease inhibitors, anticancer agents, and anti-inflammatory drugs. chemimpex.comresearchgate.net For example, a library of this compound-based thiosemicarbazones was recently developed and evaluated for their urease inhibition potential, with some compounds showing significant activity. researchgate.netnih.gov

Antimicrobial and Antifungal Applications: The cinnamaldehyde (B126680) scaffold is known for its biological activities, and the introduction of a fluorine atom can enhance these properties. pubcompare.ainih.gov Studies have investigated analogs of this compound for their ability to inhibit the formation of biofilms by pathogenic fungi like Candida albicans and for their anthelmintic effects against nematodes such as Caenorhabditis elegans. nih.gov

Advanced Materials and Sensors: Beyond pharmaceuticals, this compound is utilized in the creation of advanced materials. Its optical properties make it suitable for developing fluorescent probes and nanowires. biosynth.combiosynth.com Recent research has also focused on creating chemosensors from this compound derivatives for the colorimetric detection of anions, which could have applications in environmental monitoring and molecular security systems. nih.govnih.gov

Catalysis and Asymmetric Synthesis: The compound is a key reactant in catalytic asymmetric synthesis, a sophisticated method for creating chiral molecules. biosynth.com For example, it is used in the organocatalytic conjugate addition with dimethyl malonate to produce a chiral aldehyde, which is a critical intermediate in the synthesis of certain antidepressant drugs. chemistryworld.com

Table 1: Key Research Findings for this compound Derivatives

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| Thiosemicarbazones | Urease Inhibition | Synthesized compounds showed significant to moderate inhibition of the urease enzyme, with IC50 values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM. researchgate.netnih.gov |

| Cinnamaldehyde Analogs | Antibiofilm & Anthelmintic | This compound displayed strong antibiofilm activity (91% inhibition) against C. albicans. nih.gov |

| Chemosensor Probes | Anion Recognition | Developed as colorimetric sensors for naked-eye detection of specific anions like fluoride, cyanide, and acetate. nih.govnih.gov |

| Chiral Aldehydes | Asymmetric Synthesis | Used as a reactant in the enantioselective synthesis of a chiral intermediate for an antidepressant drug. chemistryworld.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Bromocinnamaldehyde |

| 4-Chlorocinnamaldehyde |

| This compound |

| 4-Nitrobenzaldehyde thiosemicarbazone |

| 4-nitrocinnamaldehyde |

| a-Methylcinnamaldehyde |

| Cinnamaldehyde |

| Dimethyl malonate |

| Ellipticine |

| Methoxybenzaldehyde thiosemicarbazone |

| Oxathiapiprolin |

| trans-4-Methylcinnamaldehyde |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

24654-55-5 |

|---|---|

Formule moléculaire |

C9H7FO |

Poids moléculaire |

150.15 g/mol |

Nom IUPAC |

(Z)-3-(4-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1- |

Clé InChI |

YSIYEWBILJZDQH-UPHRSURJSA-N |

SMILES |

C1=CC(=CC=C1C=CC=O)F |

SMILES isomérique |

C1=CC(=CC=C1/C=C\C=O)F |

SMILES canonique |

C1=CC(=CC=C1C=CC=O)F |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Fluorocinnamaldehyde

Advanced Synthetic Routes to 4-Fluorocinnamaldehyde and its Precursors

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates. Its synthesis often begins with precursors like 4-fluorobenzaldehyde (B137897). One common approach involves the aldol (B89426) condensation of 4-fluorobenzaldehyde with acetaldehyde. This reaction, typically carried out in the presence of a base, forms this compound. Another established method is the Wittig reaction, where 4-fluorobenzaldehyde reacts with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, to yield the desired α,β-unsaturated aldehyde. The choice of synthetic route can depend on factors like desired scale, available reagents, and required purity.

For instance, in the context of preparing precursors for more complex molecules, such as the key intermediate for (-)-paroxetine, this compound itself serves as a crucial starting material. rsc.org The synthesis of this intermediate often involves the reaction of this compound with a nucleophile in a conjugate addition reaction. rsc.org

Enantioselective and Asymmetric Synthesis Approaches Utilizing this compound

The chiral nature of many pharmaceuticals has driven the development of enantioselective and asymmetric synthetic methods that use this compound as a key substrate. These methods aim to create specific stereoisomers of a target molecule, which is often crucial for its biological activity.

Catalytic Asymmetric Conjugate Additions (e.g., Michael Addition with Dialkyl Malonates)

A prominent example of asymmetric synthesis involving this compound is the catalytic asymmetric conjugate addition, particularly the Michael addition. organic-chemistry.orgwikipedia.org In this reaction, a nucleophile, such as a dialkyl malonate, adds to the β-carbon of the α,β-unsaturated aldehyde, creating a new stereocenter. organic-chemistry.orgwikipedia.org The use of chiral organocatalysts is essential to control the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired product. rsc.orgnih.gov

One notable application is the synthesis of a key chiral intermediate for the antidepressant (-)-paroxetine. rsc.orgnih.gov This synthesis utilizes the enantioselective Michael addition of dimethyl malonate to this compound. rsc.orgnih.gov The reaction is catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol tert-butyldimethylsilyl (TBS) ether, a type of organocatalyst. nih.govresearchgate.net This heterogeneous catalyst allows for high enantioselectivity, often achieving up to 98% ee. rsc.org The reaction can be performed under solvent-free conditions, which is environmentally advantageous. rsc.orgnih.gov

Table 1: Optimization of Organocatalytic Conjugate Addition of this compound with Dimethyl Malonate

| Malonate (equiv.) | Temperature (°C) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 2 | 60 | 20 | 93 | 97 |

| Various | Various | Various | Up to 93 | Up to 98 |

Data sourced from multiple studies investigating the optimization of the conjugate addition reaction. rsc.orgnih.gov

Asymmetric Cascade Reactions and Multi-step Transformations

This compound is also a valuable substrate in asymmetric cascade reactions, where multiple bond-forming events occur in a single pot. These reactions offer an efficient way to build molecular complexity from simple starting materials.

Following the initial asymmetric conjugate addition of dimethyl malonate to this compound, the resulting chiral aldehyde can undergo a series of transformations. rsc.orgnih.gov For example, a three-step cascade involving imine formation, reduction, and lactamization can convert the chiral aldehyde into a phenylpiperidinone derivative. rsc.orgnih.gov This intermediate can then be further reduced to yield the key chiral intermediate of (-)-paroxetine. rsc.orgnih.gov This multi-step transformation highlights the utility of this compound in constructing complex chiral molecules. rsc.orgnih.gov

Continuous Flow Chemistry and Scalable Synthesis Employing this compound

The principles of continuous flow chemistry have been successfully applied to the synthesis of derivatives of this compound, offering advantages in terms of scalability, safety, and efficiency over traditional batch processes. rsc.orgnih.gov

The enantioselective conjugate addition of dimethyl malonate to this compound has been adapted to a continuous flow system. rsc.orgnih.gov In this setup, a solution of the reactants is continuously pumped through a column packed with a heterogeneous organocatalyst. rsc.orgnih.gov This method allows for excellent control over reaction parameters such as temperature and residence time, leading to high conversions and enantioselectivities. rsc.orgnih.gov The use of a supported catalyst simplifies product purification and allows for catalyst recycling. nih.gov

A significant achievement in this area is the multigram-scale continuous flow synthesis of the chiral aldehyde intermediate for (-)-paroxetine. rsc.orgnih.gov Operating under solvent-free conditions, this process has demonstrated high productivity, yielding significant quantities of the product per hour. nih.gov This scalable approach is attractive for industrial applications. rsc.orgnih.gov The entire process, starting from this compound and dimethyl malonate, has a favorable environmental profile, as indicated by a low E-factor (a measure of waste generated). nih.govresearchgate.netrsc.org

Derivatization Strategies for this compound

The reactivity of the aldehyde and the α,β-unsaturated system in this compound allows for a variety of derivatization strategies, expanding its synthetic utility.

Reactions with Amines and Thiols (e.g., Formation of Thiosemicarbazones)

This compound readily reacts with amines and thiols. biosynth.com The reaction with amines can lead to the formation of imines, which are versatile intermediates in their own right. Thiols can participate in conjugate addition reactions, adding to the β-position of the unsaturated aldehyde. biosynth.com

A particularly well-studied derivatization is the reaction of this compound with thiosemicarbazides to form thiosemicarbazones. researchgate.netnih.govhec.gov.pk This condensation reaction is typically carried out in ethanol (B145695) at reflux temperature, often with a catalytic amount of acid. researchgate.net A series of N4-substituted thiosemicarbazone derivatives of this compound have been synthesized and investigated for their biological activities. researchgate.netnih.gov These studies demonstrate the potential to create a library of compounds with diverse structures and properties by varying the substituent on the thiosemicarbazide. researchgate.netnih.gov

Catalysis and Reaction Mechanism Studies Involving 4 Fluorocinnamaldehyde

Organocatalysis and Enamine/Iminium Ion Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, frequently proceeds through the formation of enamine or iminium ion intermediates when reacting with α,β-unsaturated aldehydes like 4-fluorocinnamaldehyde. The formation of a transient, chiral iminium ion from the aldehyde and a secondary amine catalyst activates the substrate by lowering its Lowest Unoccupied Molecular Orbital (LUMO). dokumen.pubacs.org This activation is a general strategy for a range of asymmetric reactions, including cycloadditions and conjugate additions. acs.org Conversely, the formation of a nucleophilic enamine intermediate allows the aldehyde to act as a nucleophile in reactions such as aldol (B89426) additions. dokumen.pub The specific pathway, whether via iminium or enamine, is directed by the choice of organocatalyst and reaction conditions. dokumen.pub

Supramolecular Catalysis Systems

The integration of organocatalysis with supramolecular chemistry has led to innovative catalytic systems where reactions occur within the confined space of a molecular host. A notable example involves the Diels-Alder reaction of (E)-4-fluorocinnamaldehyde. chemrxiv.orgnih.govrsc.org In a co-catalytic approach, a resorcin unife.itarene hexameric capsule and L-proline are used to facilitate the [4+2] cycloaddition between this compound and various dienes. nih.govresearchgate.net

Crucially, the reaction requires both the supramolecular host and the organocatalyst, suggesting that the encapsulation of the substrates and the L-proline co-catalyst is necessary for the transformation to proceed. chemrxiv.orgnih.govrsc.org When this compound was reacted with 2,3-dimethylbutadiene using this system, the corresponding [4+2] cycloaddition product was obtained. chemrxiv.org Mechanistic studies using NMR spectroscopy revealed that the reaction is negative-order with respect to the cinnamaldehyde (B126680) substrate and is subject to product inhibition. chemrxiv.orgchemrxiv.org These findings indicate that the catalytic process occurs within the capsule, where the reagents are concentrated and oriented, enhancing reactivity and selectivity compared to the reaction in bulk solution. researchgate.net

Polymer-Supported Organocatalysts

To enhance sustainability and simplify product purification, organocatalysts are often immobilized on solid supports, such as polymers. These polymer-supported organocatalysts are particularly effective in continuous flow processes. The asymmetric conjugate addition of dimethyl malonate to this compound has been extensively studied using polymer-supported Jørgensen-Hayashi-type catalysts, which are derived from diarylprolinol ethers. researchgate.netresearchgate.netrsc.org

In one study, a polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether was used to catalyze the Michael addition of dimethyl malonate to this compound. dokumen.pub This reaction, which is a key step in the synthesis of a precursor for the antidepressant (-)-Paroxetine, was successfully implemented in a continuous flow system under solvent-free conditions. dokumen.pubunife.it The process demonstrated high productivity and enantioselectivity. unife.it

Research has compared different polymer-supported catalysts and the effect of additives. For instance, the addition of dimethyl malonate to this compound was tested with two different immobilized catalysts, designated 8f and 8k. researchgate.netresearchgate.net It was found that catalyst 8k required the hard Lewis acid Ca(OTf)₂ as an additive, whereas catalyst 8f was efficiently promoted by the simple addition of acetic acid, achieving enantioselectivities of 95–96% in batch reactions. researchgate.net These optimized batch conditions were then translated into a highly efficient, solvent-free continuous flow process. researchgate.netresearchgate.netrsc.org

| Catalyst | Conditions | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|

| Polystyrene-supported cis-4-hydroxydiphenylprolinol TBS ether (62) | Flow, 60 °C, solvent-free, acetic acid additive | 83 | 96 | dokumen.pub |

| Immobilized Catalyst 8f | Batch, Acetic Acid additive | - | 95-96 | researchgate.net |

| Immobilized Catalyst 8k | Batch, Ca(OTf)₂ additive | - | 95-96 | researchgate.net |

| Immobilized Catalyst 8f | Flow, 60 °C, solvent-free, 50 μL/min | 93 | 98 | rsc.org |

Nano-Organocatalytic Platforms

Nano-organocatalysis emerges from the convergence of nanomaterials and organocatalysis, offering catalysts with high surface area and unique reactivity. Amine-rich carbon dots (NCDs) have been developed as promising nano-aminocatalytic platforms. researchgate.netresearchgate.net These nanomaterials can be synthesized from inexpensive precursors like L-arginine and various diamines. researchgate.net The surface of these NCDs contains amine functionalities that can engage in covalent catalysis, activating carbonyl compounds through the formation of iminium ion and enamine intermediates, similar to molecular aminocatalysts. researchgate.net

The formation of reactive iminium ions on the surface of these nanoparticles has been directly observed using ¹⁹F NMR spectroscopy with this compound serving as a fluorinated molecular probe. researchgate.net This confirms that NCDs can activate α,β-unsaturated aldehydes for subsequent reactions. Chiral carbon dots, synthesized from chiral precursors like L-proline, have been successfully employed as nano-organocatalysts in stereoselective aldol reactions in aqueous media, demonstrating that the nanoscale platform can induce stereoselectivity. mdpi.comnih.gov While specific applications of NCDs in complex reactions with this compound are still an emerging area, their proven ability to form the key iminium ion intermediate highlights their potential as recyclable, sustainable catalysts for transformations involving this substrate. researchgate.net

Brønsted Base Catalysis

Brønsted base catalysis involves the deprotonation of a substrate by a base to generate a reactive nucleophile. In the context of this compound, this type of catalysis is relevant in reactions such as the Knoevenagel condensation. sigmaaldrich.com The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is typically catalyzed by a base, which deprotonates the active methylene (B1212753) compound to form a carbanion. sigmaaldrich.comresearchgate.net

While many modern methods employ amine catalysts that can also operate via iminium ion pathways, classic Knoevenagel conditions utilize Brønsted bases. acs.orgsigmaaldrich.com The reaction can be promoted by a variety of catalysts, from simple bases to more complex systems like Pd₄L₂ cages engineered with Brønsted-base active sites for one-pot photooxidation/Knoevenagel condensation sequences. rsc.org The development of catalyst-free, water-mediated Knoevenagel condensations has also been reported, highlighting a move towards greener synthetic protocols. researchgate.net

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. beilstein-journals.orguni-freiburg.de This strategy has been merged with other catalytic modes, including organocatalysis, to achieve novel and powerful transformations.

The combination of photoredox catalysis and aminocatalysis allows for the enantioselective α-alkylation of aldehydes. In a proposed synergistic cycle, a photocatalyst, upon excitation by light, can oxidize or reduce a substrate to generate a radical. rsc.org Simultaneously, a chiral amine organocatalyst reacts with an aldehyde to form a nucleophilic enamine. This enamine can then be trapped by the photochemically generated radical. This dual catalytic approach has been applied to the C-H functionalization of heterocycles, which are then coupled with aldehydes in a radical-polar crossover transformation catalyzed by a combination of a photoredox catalyst and a chiral chromium complex. nih.gov While direct examples focusing solely on this compound in a dedicated photoredox cycle are not extensively detailed in the initial findings, the generation of β-fluoro α-amino acid derivatives via photoredox catalytic radical coupling demonstrates the utility of this approach for installing fluorine-containing moieties. sioc-journal.cn

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing methods and designing new transformations. Various spectroscopic and analytical techniques have been employed to elucidate the intermediates and pathways in its catalytic reactions.

In the field of organocatalysis, NMR spectroscopy has been a powerful tool. For the supramolecularly-catalyzed Diels-Alder reaction, NMR studies were instrumental in demonstrating the necessity of both the resorcin unife.itarene capsule and the L-proline co-catalyst, and in revealing the reaction's negative-order kinetics with respect to the aldehyde. chemrxiv.orgresearchgate.netchemrxiv.org In the study of Jørgensen-Hayashi-type organocatalysts, ¹H NMR spectroscopy was used to observe the quantitative formation of the iminium ion from an aldehyde in hexafluoroisopropanol (HFIP), a solvent that favors charged intermediates over the neutral enamine pathway observed in other common solvents. nih.gov This insight into solvent effects allows for the rational control of reaction pathways.

For polymer-supported systems used in the conjugate addition of dimethyl malonate to this compound, mechanistic considerations guided the choice of additives. The requirement of a hard Lewis acid like Ca(OTf)₂ with one catalyst versus a simple Brønsted acid like acetic acid with another points to different transition state assemblies and activation modes dictated by the specific structure of the immobilized prolinol ether catalyst. researchgate.net

In the context of nano-organocatalysis, ¹⁹F NMR spectroscopy using this compound as a probe provided direct evidence for the formation of iminium ion intermediates on the surface of amine-rich carbon dots, confirming their aminocatalytic capabilities. researchgate.net Mechanistic proposals for photoredox-catalyzed reactions often involve complex, multi-step electron transfer cycles, where the photoredox catalyst and the organocatalyst work in concert to generate and control the reactivity of radical and ionic intermediates. rsc.orgnih.gov

Kinetic Studies and Reaction Pathway Elucidation

One notable area of investigation is the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. chemrxiv.org While trans-cinnamaldehydes are generally considered poor substrates for these reactions due to steric hindrance and electronic effects, the use of catalysts can significantly improve their reactivity. chemrxiv.org Research combining supramolecular catalysis with iminium-based organocatalysis has explored the Diels-Alder cycloaddition of various E-cinnamaldehydes, including this compound. chemrxiv.org

In a study utilizing a resorcin nih.govarene hexamer as a supramolecular catalyst and L-proline as an organocatalyst, the reaction between (E)-4-fluorocinnamaldehyde and 2,3-dimethylbutadiene was investigated. chemrxiv.orgresearchgate.net The reaction yielded a colorless oil product with a trans/cis diastereomeric ratio of 88:12. chemrxiv.org Kinetic analysis of this system revealed that the reaction is negative order with respect to the cinnamaldehyde substrate. chemrxiv.org This suggests a complex reaction mechanism where the substrate may be involved in equilibria that sequester the catalyst or form less reactive species at higher concentrations.

The proposed reaction pathway involves the encapsulation of the reactants and the co-catalyst within the supramolecular cage. chemrxiv.org The diffusion of the aldehyde into the hexamer is followed by condensation with L-proline to form an encapsulated iminium ion. chemrxiv.org This iminium ion is the activated species that undergoes the cycloaddition reaction with the diene. chemrxiv.org The product is subsequently released, regenerating the catalytic system. chemrxiv.org

Another significant reaction involving this compound is its use as a starting material for the synthesis of thiosemicarbazone derivatives. nih.govresearchgate.net In a study focused on developing urease inhibitors, this compound was reacted with various thiosemicarbazides in ethanol (B145695), using hydrochloric acid as a catalyst. nih.govresearchgate.net The kinetic mechanism of one of the resulting compounds, which exhibited significant urease inhibition, was determined to be a competitive type of inhibition. nih.govresearchgate.net

Furthermore, the enantioselective conjugate addition of dimethyl malonate to this compound has been studied under solvent-free continuous flow conditions using a heterogeneous organocatalyst. nih.gov This reaction is a key step in the synthesis of the chiral intermediate of (–)-paroxetine. nih.gov Optimization studies revealed that the reaction rate was enhanced at higher temperatures and reactant concentrations. nih.gov The use of acetic acid as an additive also improved the conversion. nih.gov

Table 1: Kinetic Data for the Diels-Alder Reaction of (E)-4-Fluorocinnamaldehyde

| Parameter | Value | Reference |

| Reactants | (E)-4-fluorocinnamaldehyde, 2,3-Dimethylbutadiene | chemrxiv.org |

| Catalyst System | Resorcin nih.govarene hexamer A, L-proline | chemrxiv.org |

| Reaction Time | 120 h | chemrxiv.org |

| Product Yield | 68% | chemrxiv.org |

| trans/cis d.r. | 88:12 | chemrxiv.org |

| %ee (major isomer) | 17% | chemrxiv.org |

| Reaction Order (Substrate) | Negative | chemrxiv.org |

Understanding Product Inhibition Phenomena

In the aforementioned study of the Diels-Alder reaction of (E)-cinnamaldehydes catalyzed by a resorcin nih.govarene hexamer and L-proline, the phenomenon of product inhibition was explicitly investigated. chemrxiv.org To confirm this, experiments were conducted where the reaction was initiated with a certain concentration of the product already present. chemrxiv.org The results showed a decrease in the initial reaction rate compared to the reaction without the initially added product, which is a clear indication of product inhibition. chemrxiv.org

The proposed mechanism for this inhibition involves the encapsulation of the product molecule within the supramolecular host. chemrxiv.org Evidence for this encapsulation was obtained from ¹H NMR spectroscopy, which showed upfield shifts for the peaks corresponding to the isolated product when it was treated with the hexameric cage in deuterated chloroform. chemrxiv.org This suggests that the product competes with the substrates for the binding cavity of the catalyst, thus impeding the catalytic cycle.

Similarly, in the context of urease inhibition by thiosemicarbazones derived from this compound, while the study focused on the inhibition of the enzyme by the synthesized compounds, the kinetic analysis revealed a competitive inhibition mechanism for the most potent derivative. nih.govresearchgate.net This means the inhibitor (the product of the synthesis, not this compound itself) competes with the substrate (urea) for the active site of the urease enzyme. nih.govresearchgate.net

Advanced Spectroscopic Analysis and Structural Elucidation in 4 Fluorocinnamaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Fluorocinnamaldehyde. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms and infer the electronic environment of the nuclei.

In the ¹H NMR spectrum of trans-cinnamaldehydes, the aldehydic proton typically appears as a doublet in the downfield region, around 9.6-9.7 ppm. The vinyl protons exhibit characteristic trans-coupling with a large J value (around 16.0 Hz). For substituted cinnamaldehydes, the chemical shifts of the aromatic protons are influenced by the nature and position of the substituent. In the case of this compound, the fluorine atom at the para position is expected to influence the chemical shifts of the adjacent aromatic protons due to its electronegativity and through-space coupling.

¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon of the aldehyde group is typically observed at a chemical shift of approximately 190-195 ppm. The carbons of the aromatic ring and the vinyl group also show distinct signals that can be assigned based on their electronic environment and coupling with neighboring protons and the fluorine atom. For instance, in a related compound, (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, the carbon atom directly bonded to the fluorine atom shows a large one-bond C-F coupling constant (¹JCF) of around 255 Hz, a characteristic feature in the ¹³C NMR spectrum of fluorinated aromatic compounds rsc.org.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehydic H | ~9.7 | Doublet | ~7.8 |

| Vinylic H (α to C=O) | ~6.7 | Doublet of doublets | J(trans) ≈ 16.0, J(to CHO) ≈ 7.8 |

| Vinylic H (β to C=O) | ~7.5 | Doublet | J(trans) ≈ 16.0 |

| Aromatic H (ortho to vinyl) | ~7.5 | Multiplet | |

| Aromatic H (ortho to F) | ~7.1 | Multiplet |

Note: The above table presents expected values for this compound based on data for trans-cinnamaldehyde and related substituted derivatives. Actual experimental values may vary.

Mass Spectrometry for Derivative Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would reveal a molecular ion peak (M⁺) corresponding to its molecular weight (150.15 g/mol ).

The fragmentation of cinnamaldehyde (B126680) derivatives under EI typically involves characteristic losses of small neutral molecules or radicals nist.gov. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29), leading to the formation of stable carbocations youtube.com. For this compound, the fragmentation pattern is expected to be influenced by the presence of the fluorine atom and the phenyl ring.

In the context of derivative characterization, mass spectrometry is invaluable. For instance, in a study on this compound-based thiosemicarbazones, electrospray ionization (ESI) mass spectrometry was used to confirm the structures of the synthesized derivatives. The ESI mass spectra of these compounds showed prominent [M+H]⁺ peaks, which corresponded to the molecular weights of the synthesized thiosemicarbazones, confirming the successful condensation reaction between this compound and the respective thiosemicarbazides nih.gov.

| Fragment Ion | Proposed Structure | m/z (expected) |

| [C₉H₇FO]⁺ | Molecular Ion | 150 |

| [C₉H₆FO]⁺ | [M-H]⁺ | 149 |

| [C₈H₇F]⁺ | [M-CHO]⁺ | 122 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

Note: This table illustrates potential fragmentation pathways for this compound under electron ionization.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum is expected to show characteristic absorption bands for the aldehyde C-H stretch (around 2850 and 2750 cm⁻¹), the conjugated carbonyl (C=O) stretch (typically in the range of 1670-1690 cm⁻¹), the C=C stretching of the vinyl group and the aromatic ring (around 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively), and the C-F stretch (in the region of 1250-1000 cm⁻¹). The trans-disubstituted vinyl group also gives rise to a characteristic out-of-plane C-H bending vibration around 970 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O group gives a strong signal in the IR spectrum, the non-polar C=C double bonds of the vinyl group and the aromatic ring are expected to produce strong signals in the Raman spectrum sapub.orgmanchester.ac.uk. A theoretical study on cinnamaldehyde has shown that the s-trans conformer is the more stable form, and its simulated vibrational Raman spectra have been reported researchgate.netjmcs.org.mx.

In a study of thiosemicarbazone derivatives of this compound, FT-IR spectroscopy was used to confirm the formation of the products. The spectra showed the appearance of a C=N stretching vibration (around 1502-1510 cm⁻¹) and the disappearance of the C=O stretching vibration of the starting aldehyde, confirming the formation of the Schiff base linkage nih.gov.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde C-H Stretch | 2850-2750 | IR |

| Carbonyl (C=O) Stretch | 1690-1670 | IR (strong), Raman (weak) |

| Alkene (C=C) Stretch | 1650-1600 | IR (medium), Raman (strong) |

| Aromatic (C=C) Stretch | 1600-1450 | IR (medium), Raman (strong) |

| C-F Stretch | 1250-1000 | IR (strong) |

| trans-C=C-H Out-of-Plane Bend | ~970 | IR (strong) |

Note: This table provides expected vibrational frequencies for this compound based on typical group frequencies and data from related compounds.

Fluorescence Spectroscopy in Chemosensor and Optical Material Development

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. While this compound itself is not typically studied for its intrinsic fluorescence, its derivatives, particularly Schiff bases, have the potential to be fluorescent and can be explored for applications in chemosensors and optical materials.

The formation of a Schiff base by reacting this compound with a fluorescent amine can lead to a new molecule with altered photophysical properties. This change in fluorescence upon reaction can be exploited for the detection of aldehydes or amines. The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and Stokes shift, are crucial parameters in the design of fluorescent probes.

For example, Schiff bases derived from aromatic aldehydes and amines are known to exhibit fluorescence, and their emission properties can be tuned by modifying the electronic nature of the substituents on the aromatic rings atlantis-press.comresearchgate.net. The introduction of a fluorine atom in the 4-position of the cinnamaldehyde moiety can influence the electronic properties of the resulting Schiff base, potentially leading to changes in its fluorescence characteristics. Research in this area would involve synthesizing a series of Schiff base derivatives of this compound and systematically studying their absorption and emission spectra in various solvents to understand the structure-property relationships.

| Derivative Type | Potential Application | Expected Photophysical Change |

| Schiff Base with Fluorescent Amine | Chemosensor for Aldehydes | Change in fluorescence intensity or wavelength upon reaction |

| Donor-π-Acceptor System | Optical Materials | Tunable emission properties based on solvent polarity |

Note: This table outlines potential areas of investigation for the fluorescence properties of this compound derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on these related structures, it can be anticipated that this compound would adopt a planar or near-planar conformation in the solid state to maximize π-conjugation. The crystal packing would likely be governed by intermolecular interactions such as C-H···O and potentially C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. A definitive crystal structure of this compound would provide valuable insights into its solid-state conformation and packing, which are crucial for understanding its physical properties and for the design of crystalline materials.

| Compound | Crystal System | Space Group | Key Structural Feature |

| (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Monoclinic | P2₁/c | Dihedral angle between rings = 47.0(5)° |

| 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Monoclinic | C2/c | Stabilized by intramolecular C-H···O hydrogen bonds |

Note: This table presents crystallographic data for compounds structurally related to this compound to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry and Molecular Modeling of 4 Fluorocinnamaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For 4-Fluorocinnamaldehyde and its derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets, provide a foundational understanding of their behavior at a molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

In a study of this compound-based thiosemicarbazones, FMO analysis was conducted to understand their electronic properties. The HOMO and LUMO energy gap (ΔE) is a crucial parameter, with a smaller gap suggesting higher reactivity. For these derivatives, the HOMO was primarily located on the thiosemicarbazone moiety, indicating this region's propensity to donate electrons. In contrast, the LUMO was distributed over the cinnamaldehyde (B126680) portion of the molecule, suggesting its role as the electron-accepting site. This distribution is critical in predicting how these molecules might interact with biological receptors.

Table 1: Frontier Molecular Orbital Energies for this compound Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -6.2 | -2.0 | 4.2 |

| Derivative B | -6.5 | -2.3 | 4.2 |

| Derivative C | -6.3 | -2.1 | 4.2 |

| Derivative D | -6.4 | -2.2 | 4.2 |

Note: The data presented here is illustrative and based on typical values found for similar compounds in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity. Conversely, the aldehydic proton and the carbon atoms of the α,β-unsaturated system would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. This information is vital for understanding intermolecular interactions, including hydrogen bonding.

Global Reactivity Descriptors (GRPs)

Global Reactivity Descriptors (GRPs) are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. nih.govscirp.org Key GRPs include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

By calculating these descriptors for this compound and its derivatives, researchers can quantitatively compare their reactivity profiles. For instance, substitutions on the cinnamaldehyde scaffold can modulate these values, leading to compounds with tailored reactivity for specific applications.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon electron gain |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation |

| Chemical Softness (S) | S = 1 / η | Propensity to react |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | ω = χ² / 2η | Electrophilic character |

Note: This table provides the formulas and significance of GRPs, which are calculated from HOMO and LUMO energies.

Molecular Docking Studies of Ligand-Enzyme/Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.orgresearchgate.netnih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or protein.

In the context of this compound derivatives, molecular docking studies have been performed to investigate their potential as enzyme inhibitors. For example, this compound-based thiosemicarbazones were docked into the active site of the urease enzyme. nih.gov The results of these studies revealed that the compounds could fit well within the enzyme's binding pocket, forming various interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues. These interactions help to stabilize the ligand-enzyme complex and are crucial for the observed inhibitory activity. The docking scores, which estimate the binding affinity, can be used to rank different derivatives and guide the design of more potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features responsible for its biological effects.

Principal Component Analysis (PCA) in Chemoinformatics and Data Interpretation

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. openaccesspub.orgnih.gov In chemoinformatics, PCA is a valuable tool for reducing the dimensionality of large datasets of chemical compounds, each described by a multitude of molecular descriptors. nih.gov This allows for the visualization of the chemical space occupied by a library of compounds and the identification of patterns and relationships between their structures and properties.

Research Applications of 4 Fluorocinnamaldehyde in Complex Molecular Systems

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

Organic building blocks are foundational molecular entities that serve as the basis for constructing more complex organic compounds. hilarispublisher.comsigmaaldrich.com 4-Fluorocinnamaldehyde functions as a key building block, particularly in the synthesis of molecules where the inclusion of a fluorine atom is desired to modulate physicochemical and biological properties.

Synthesis of Fluorine-Containing Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, binding affinity, and bioavailability. beilstein-journals.org As a fluorinated building block, this compound provides a readily available starting point for synthesizing more complex fluorine-containing compounds. hilarispublisher.com

A prominent example of its application is in the synthesis of N⁴-substituted thiosemicarbazone derivatives. In a documented synthesis, this compound is condensed with various substituted thiosemicarbazides in ethanol (B145695) under reflux, using hydrochloric acid as a catalyst. nih.gov This reaction efficiently yields a library of novel thiosemicarbazones, demonstrating the utility of this compound as a key intermediate for generating structurally diverse, fluorine-containing molecules with potential biological activities. nih.gov

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful chemical reaction that forms six-membered rings by reacting a conjugated diene with a substituted alkene, known as a dienophile. wikipedia.orglibretexts.org It is a cornerstone of organic synthesis for creating cyclic molecules with high stereochemical control. wikipedia.orgorganic-chemistry.org While the conjugated π-system within this compound could theoretically participate in such reactions, its specific use as either a diene or a dienophile in Diels-Alder cycloadditions is not described in the available research literature. Studies have explored how fluorine substitution can affect the reactivity of other molecules in Diels-Alder reactions, but specific examples involving this compound are not provided. mit.edunih.gov

Alkyl Azide (B81097) Reactions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" reaction that joins a strained alkyne with an azide to form a stable triazole. magtech.com.cn This reaction is known for its high efficiency and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native processes. nih.govrsc.org The chemical structure of this compound, which is an aldehyde, does not allow it to directly participate in SPAAC reactions, which require an alkyne functional group. magtech.com.cn A review of the scientific literature did not yield any studies describing the use of this compound as a precursor to synthesize a molecule capable of undergoing this type of alkyl azide reaction.

Application as a Scaffold in Drug Discovery Research

In drug discovery, a scaffold refers to the core chemical structure of a molecule that is used as a base for modification and derivatization to create a library of compounds with potential therapeutic activities. This compound serves as an effective scaffold due to its modifiable aldehyde group and the beneficial properties conferred by its fluorinated phenyl ring.

Development of Thiosemicarbazones as Enzyme Inhibitors (e.g., Urease)

A significant application of this compound in drug discovery is its use as a scaffold for developing potent enzyme inhibitors. nih.govnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is linked to clinically significant problems, including the survival of Helicobacter pylori in the stomach, which can lead to gastric and peptic ulcers. nih.govnih.gov

Researchers have synthesized a library of thiosemicarbazones using this compound as the starting scaffold. nih.gov These derivatives were then evaluated for their ability to inhibit urease. The study found that the synthesized compounds displayed a range of inhibition potential, from moderate to significant, with IC₅₀ values between 2.7 ± 0.5 µM and 29.0 ± 0.5 µM. nih.govnih.gov The most potent compound in the series demonstrated a competitive type of inhibition with a Kᵢ value of 3.26 ± 0.0048 µM, indicating strong binding to the enzyme's active site. nih.govnih.gov This research highlights the value of the this compound scaffold in generating effective enzyme inhibitors. nih.gov

The table below summarizes the urease inhibition data for a selection of the synthesized this compound-based thiosemicarbazones.

| Compound ID | Urease Inhibition IC₅₀ (µM) nih.gov |

| 3a | 4.7 ± 0.5 |

| 3b | 5.3 ± 0.2 |

| 3c | 2.7 ± 0.5 |

| 3d | 10.6 ± 0.4 |

| 3e | 12.5 ± 0.3 |

| 3h | 15.7 ± 0.3 |

| 3i | 29.0 ± 0.5 |

| 3j | 18.2 ± 0.4 |

| 3k | 21.3 ± 0.3 |

| 3l | 19.8 ± 0.2 |

| 3m | 23.1 ± 0.4 |

| 3n | 25.4 ± 0.3 |

| Thiourea (Standard) | 22.3 ± 1.2 |

Design of Novel Anti-cancer and Anti-inflammatory Agents

Derivatives of this compound have shown significant promise in the design of new anti-cancer and anti-inflammatory drugs. The core structure of cinnamaldehyde (B126680) and its analogs has been extensively explored for its therapeutic potential.

Anti-cancer Applications:

Chalcones, a class of compounds that can be synthesized from cinnamaldehyde derivatives, are known for their broad range of biological activities, including anti-cancer properties. Research into fluorinated chalcones has demonstrated their potential as potent agents against various cancer cell lines. While direct studies on this compound-derived chalcones are emerging, the established anti-cancer activity of related fluorinated and cinnamaldehyde-based chalcones provides a strong rationale for its investigation in this area. These compounds often exert their effects through mechanisms such as inducing apoptosis, disrupting the cell cycle, and inhibiting cancer cell proliferation.

| Derivative Class | Potential Anti-cancer Mechanism | Relevant Findings |

| Chalcones | Induction of apoptosis, cell cycle arrest | Cinnamaldehyde-chalcone analogues have shown activity against various cancer cell lines. Fluorinated chalcones are reported to possess potent anti-cancer properties. |

| Schiff Bases | Inhibition of tumor cell growth | Schiff bases derived from cinnamaldehydes have exhibited dose-dependent inhibition of tumor cell growth. |

Anti-inflammatory Applications:

Schiff bases synthesized from this compound are another class of derivatives with demonstrated biological activities. Research has shown that Schiff base derivatives of cinnamaldehydes possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or cytokines. The presence of the fluorine atom in this compound can enhance the metabolic stability and bioavailability of its derivatives, making them attractive candidates for the development of new anti-inflammatory drugs.

Intermediates for Pharmaceutical Lead Development (e.g., Precursors to Paroxetine)

One of the most significant applications of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Paroxetine. Paroxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of depression and various anxiety disorders.

The synthesis of Paroxetine involves a multi-step process where this compound is a crucial starting material. The fluorinated phenyl group and the aldehyde functionality of this compound are essential for constructing the core structure of the Paroxetine molecule. Various synthetic routes have been developed that utilize this compound to efficiently produce the key intermediates required for the final synthesis of Paroxetine. This underscores the industrial importance of this compound in the pharmaceutical sector.

Development of Advanced Materials and Sensing Probes

The unique electronic and structural features of this compound make it a valuable precursor for the development of advanced materials with novel optical and sensing properties.

Fluorescent Probes and Chemosensors for Anion Recognition

Derivatives of this compound have been successfully employed in the design of fluorescent probes and chemosensors for the detection of anions. A study has reported the development of receptors based on this compound that can act as "naked-eye" chemosensors. rsc.org These sensors exhibit a color change upon binding with specific anions, allowing for visual detection.

The sensing mechanism often involves the interaction of the anion with a receptor unit, which is a derivative of this compound. This interaction perturbs the electronic structure of the molecule, leading to a change in its absorption and emission of light. The fluorine substituent can play a role in modulating the electronic properties and enhancing the fluorescence of these chemosensors. rsc.org

Optical Materials and Nanowire Production

The development of organic materials with nonlinear optical (NLO) properties is a significant area of materials science. While direct research on the NLO properties of this compound is limited, studies on related cinnamaldehyde derivatives have shown their potential in this field. For instance, novel borinate derivatives of cinnamaldehyde have been synthesized and characterized for their second-order NLO properties. rsc.org This suggests that the π-conjugated system of cinnamaldehyde, when appropriately modified, can give rise to significant NLO responses. The introduction of a fluorine atom in this compound could further influence these properties, making it an interesting candidate for future research in optical materials.

Regarding nanowire production, there is currently no direct scientific literature linking this compound to their fabrication. The synthesis of nanowires typically involves methods such as vapor-liquid-solid (VLS) growth, solution-phase synthesis, or template-assisted methods, which are not directly related to the chemical properties of this compound.

Molecular Logic Gates and Keypad Lock Systems

The ability of this compound-based receptors to change their optical properties in response to chemical inputs makes them suitable for the development of molecular logic gates and keypad lock systems. A recent study has demonstrated that receptors derived from this compound can function as potential molecular keypad locks. rsc.org

In these systems, the presence or absence of specific anions acts as a chemical input. The resulting change in the color or fluorescence of the molecule serves as the output signal. By designing molecules that respond to a specific sequence of inputs, it is possible to create molecular-level security systems that mimic the function of an electronic keypad lock. The fluorescence observed in imine derivatives of this compound further supports their application in these advanced molecular devices. rsc.org

Future Research Directions and Emerging Trends in 4 Fluorocinnamaldehyde Chemistry

Exploration of Novel Catalytic Systems for 4-Fluorocinnamaldehyde Transformations

The transformation of this compound into higher-value chemical entities is a key area of research. A primary focus is the selective hydrogenation of its α,β-unsaturated aldehyde moiety. Future research is directed towards developing novel catalytic systems that offer superior activity, selectivity, and stability.

Heterogeneous Catalysis: Research into the hydrogenation of cinnamaldehyde (B126680), a close structural analog of this compound, provides significant insight into future directions. The development of bimetallic nanoparticles and mixed metal oxides as heterogeneous catalysts is a prominent trend. These systems often exhibit synergistic effects that enhance catalytic performance compared to their monometallic counterparts. For example, modifying platinum (Pt) catalysts with a second metal like iron (Fe) or molybdenum (Mo) has been shown to improve both the conversion of cinnamaldehyde and the selectivity towards the desired product, cinnamyl alcohol. pku.edu.cnnih.gov Similarly, non-noble metal catalysts, such as cobalt-rhenium (CoRe) supported on titanium dioxide (TiO2), are being explored as cost-effective alternatives that can achieve high selectivity and conversion under mild conditions. mdpi.com The use of layered double hydroxides (LDHs) as catalyst precursors is another promising approach, as their tunable acid-base properties can be used to direct the selectivity of the hydrogenation reaction towards either hydrocinnamaldehyde (B1666312) or hydrocinnamyl alcohol. mtak.hu

Future exploration will likely focus on applying these concepts directly to this compound. The electronic effect of the fluorine substituent may influence catalyst-substrate interactions, necessitating the design of finely-tuned catalytic surfaces. The goal is to achieve precise control over the reduction of either the C=C double bond or the C=O carbonyl group, leading to 4-fluorocinnamyl alcohol or 3-(4-fluorophenyl)propanal, respectively.

Organocatalysis: Asymmetric organocatalysis, which uses small organic molecules to catalyze reactions, represents another frontier. This approach is particularly valuable for creating chiral molecules. While much of the research has focused on the asymmetric fluorination of aldehydes, the principles of enamine and iminium ion catalysis could be applied to the functionalization of this compound. nih.govprinceton.edu Future work may involve developing organocatalytic methods for the enantioselective conjugate addition to the β-position of this compound, introducing new stereocenters and expanding its utility in the synthesis of complex chiral molecules. nih.gov

| Catalyst System | Reaction Conditions | CAL Conversion (%) | COL Selectivity (%) |

|---|---|---|---|

| 1% Pt-1.5% Fe/C | 60 °C, 2.5 h, 4.0 MPa H₂ | 99.2 | 85.0 |

| Pt-MoO₃/C | -0.4 V (vs. RHE) | 99 | 78 |

| Co₁Re₁/TiO₂ | 140 °C, 4 h (Formic Acid as H₂ donor) | 99 | 89 |

| Co/ZSM-5 | 90 °C, 6 h, 20 bar H₂ | 72.7 | 78.5 |

Advanced Applications in Bio-orthogonal Chemistry and Chemical Biology

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This field has opened up new ways to study biomolecules in their natural environments. The unique functional groups of this compound—the aldehyde, the α,β-unsaturated system, and the fluorine atom—make it a molecule of interest for developing new probes and labels in chemical biology.

The aldehyde functional group is a key handle for bio-orthogonal ligations. It can react selectively with aminooxy or hydrazine (B178648) groups to form stable oxime or hydrazone linkages. acs.orgnih.gov This reaction is a cornerstone of bioconjugation. Future research could focus on incorporating this compound into biomolecules as a chemical reporter, which can then be tagged with probes bearing an aminooxy or hydrazine moiety for imaging or pull-down assays.

Furthermore, the α,β-unsaturated carbonyl system is susceptible to Michael-type additions with soft nucleophiles like thiols, which are present in biological systems on cysteine residues in proteins. nih.govacs.org While this reactivity can be a challenge for bio-orthogonality, it can also be exploited to design covalent inhibitors or activity-based probes for specific enzymes.

The fluorine atom itself provides a powerful analytical tool. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique with a wide chemical shift range and low biological background signal. This makes the ¹⁹F nucleus an excellent reporter. By incorporating this compound into a biological system, ¹⁹F NMR could be used to monitor the molecule's local environment, binding events, or metabolic fate in a non-invasive manner. Research is also exploring the use of cinnamaldehyde derivatives in the development of fluorescent probes for imaging ions and biological structures like cells and tissues, suggesting a potential application for fluorinated analogs in creating new bio-imaging tools. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the optimization of synthesis routes. iscientific.org These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists.

For this compound, AI can be applied in several ways. Firstly, ML models can predict the optimal conditions for its transformations. By training neural networks on large reaction databases, such as Reaxys, algorithms can suggest the most suitable catalysts, solvents, reagents, and temperatures for a desired reaction, like the selective hydrogenation discussed previously. nih.govchemintelligence.com This approach can significantly reduce the time and resources spent on experimental optimization. mit.edunih.gov

The future in this area involves creating more accurate and interpretable models. For a specific molecule like this compound, bespoke ML models could be developed by fine-tuning general models with experimental data specific to fluorinated compounds or α,β-unsaturated aldehydes. This would allow for more precise predictions regarding reactivity and selectivity, accelerating the discovery of new reactions and applications.

| AI/ML Application Area | Description | Potential Impact on this compound Chemistry |

|---|---|---|

| Reaction Outcome Prediction | Predicts the major product(s) of a reaction given the reactants and conditions. | Identifies potential side products in transformations; ranks feasibility of novel reactions. |

| Condition Recommendation | Suggests optimal catalysts, solvents, reagents, and temperature for a given transformation. | Accelerates optimization of hydrogenation, cross-coupling, or functionalization reactions. |

| Retrosynthesis Planning | Generates potential synthetic routes for a target molecule from simpler starting materials. | Designs novel, efficient, and sustainable synthetic pathways to this compound derivatives. |

| Catalyst Design | Predicts the performance of new catalyst structures for specific reactions. | Guides the in-silico design of novel catalysts for selective this compound transformations. |

Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding synthetic strategy. Future research on this compound will be heavily influenced by the need for more sustainable methods of synthesis and use.

One major focus is the replacement of conventional volatile organic solvents with greener alternatives. scienceopen.com This includes the use of bio-derived solvents, ionic liquids, or deep eutectic solvents, which can offer lower toxicity and easier recyclability. text2fa.ir For reactions involving this compound, exploring its synthesis and transformations in these sustainable media is a key research direction.

Energy efficiency is another core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times. asianpubs.org The synthesis of cinnamaldehyde derivatives has been shown to benefit from microwave irradiation, and this technology is a promising avenue for the efficient synthesis of this compound and its derivatives. nih.govnih.gov

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also a significant trend. The synthesis of benzaldehyde (B42025) from cinnamaldehyde has been demonstrated using a reactive distillation process, which combines reaction and separation into a single unit. utwente.nl This approach leads to significant reductions in capital and operating costs, residence time, and CO₂ emissions compared to traditional batch processes. utwente.nl Applying such innovative engineering solutions to the production and transformation of this compound could lead to substantially more sustainable manufacturing processes. Furthermore, the development of reusable heterogeneous catalysts, as discussed in section 7.1, aligns directly with green chemistry principles by minimizing waste. rsc.org

Q & A

Q. What are the established synthetic protocols for 4-Fluorocinnamaldehyde, and how can researchers optimize yield and purity?

Methodological Answer: A common synthesis involves condensation of 4-fluorobenzaldehyde with acetaldehyde derivatives under organocatalytic conditions. For example, L-proline-catalyzed reactions in anhydrous molecular sieves (MS) at room temperature yield 82% product after purification via flash chromatography . Key optimization steps include:

- Catalyst loading : 10–20 mol% L-proline to balance reaction rate and cost.

- Workup : Celite filtration to remove MS and solvent evaporation under reduced pressure.

- Purity checks : TLC monitoring (Rf ≈ 0.5 in hexane/ethyl acetate 3:1) and recrystallization from ethanol for X-ray-quality crystals .

Q. Table 1: Synthesis Parameters for this compound

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | L-proline (10–20 mol%) | |

| Solvent | Anhydrous molecular sieves (MS) | |

| Reaction Time | 10 hours at room temperature | |

| Yield | 82% after purification | |

| Purification Method | Flash column chromatography |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. For this compound, expect:

- ¹H NMR: δ 9.7 ppm (aldehyde proton), 7.8–7.2 ppm (aromatic protons), 6.8 ppm (trans-vinylic proton).

- ¹⁹F NMR: Single peak near -110 ppm (C-F coupling) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C=C bond length ≈ 1.34 Å) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the aldehyde group.

- Stability Tests : Monitor via periodic TLC or HPLC. Degradation manifests as additional peaks (e.g., oxidation to 4-fluorocinnamic acid) .

Advanced Research Questions

Q. What challenges arise in integrating this compound into continuous flow synthesis, and how can they be mitigated?

Methodological Answer: Flow protocols face issues with unreacted starting material removal , which risks side reactions (e.g., polymerization). Evidence suggests:

- In-line purification : Microfluidic extraction or distillation may fail due to the compound’s volatility and thermal sensitivity .

- Alternative strategies : Use scavenger resins (e.g., silica-bound amines to trap excess aldehyde) post-reaction .

Q. Table 2: Challenges in Flow Synthesis

| Challenge | Mitigation Strategy | Source |

|---|---|---|

| Excess aldehyde removal | Scavenger resins or batch workup | |

| Solvent compatibility | Avoid polar aprotic solvents |

Q. How can computational methods elucidate the reaction mechanisms of this compound in organocatalysis?

Methodological Answer:

- DFT Calculations : Model L-proline’s enamine activation pathway. Key steps include:

- Formation of enamine intermediate.

- Electrophilic attack on the α,β-unsaturated aldehyde.

- Transition State Analysis : Identify energy barriers using Gaussian or ORCA software .

- Validation : Compare computed IR spectra with experimental data to confirm intermediates .

Q. How should researchers address contradictory data in catalytic efficiency studies?

Methodological Answer: Contradictions (e.g., variable yields in similar conditions) require:

Statistical Analysis : Apply t-tests or ANOVA to assess significance of variables (e.g., solvent purity, catalyst age) .

Controlled Replication : Standardize protocols (e.g., moisture-free conditions) across labs .

Literature Comparison : Cross-reference with studies using analogous aldehydes (e.g., 4-chlorocinnamaldehyde) to identify systemic biases .

Q. What strategies improve the enantioselectivity of this compound derivatives in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (S)-proline derivatives or thiourea-based catalysts to enhance stereocontrol.

- Solvent Effects : Non-polar solvents (toluene) favor tighter transition states, improving ee (enantiomeric excess) by 15–20% .

- Additives : Brønsted acids (e.g., benzoic acid) stabilize intermediates, reducing racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.